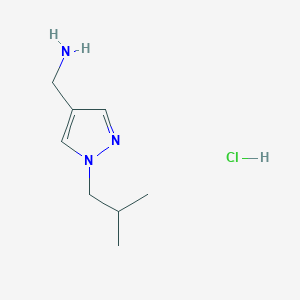

4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Vue d'ensemble

Description

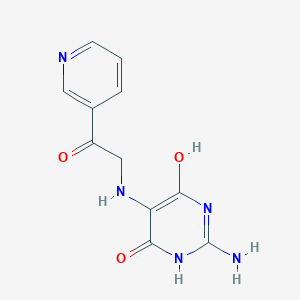

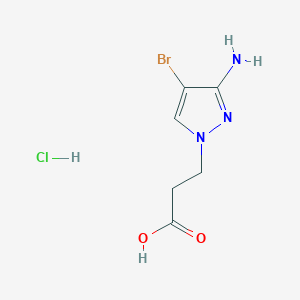

“4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1431965-83-1 . It is a multi-substituted pyrazolecarboxamide .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the Inchi Code: 1S/C9H16N4O.ClH/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2;/h6H,3-5,10H2,1-2H3,(H,11,14);1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.71 . It is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride serves as a versatile intermediate in the synthesis of various pyrazole and pyrazolopyrimidine derivatives, highlighting its utility in the development of novel compounds with potential biological activities. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives involves reactions with hydrazine hydrate and acetylacetone or 2-(4-methoxybenzylidene)malononitrile, leading to compounds with established structures based on comprehensive spectral data (IR, MS, 1H-NMR, and 13C-NMR) (Hassan et al., 2014). Similarly, another study presents an efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, indicating the adaptability of related compounds in chemical syntheses (Bobko et al., 2012).

Structural Insights and Novel Compound Formation

The unexpected product formation during the reaction between specific ketones and aminoguanidine, resulting in a compound with a carboxamide moiety linked to a substituted pyrazoline ring, exemplifies the compound's role in generating novel molecular structures with potential for further research and application. The structural peculiarities of these compounds, including their conformation and intermolecular interactions, are crucial for understanding their reactivity and potential applications (Kettmann & Svetlik, 2003).

Catalytic Applications and Chemical Transformations

The compound's utility extends to catalytic applications, as demonstrated in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This method emphasizes the efficiency and environmental benefits of using such catalysts in heterocyclization reactions, offering a solvent-free approach to synthesizing pyrazolo[3,4-d]pyrimidin-4-ones (Tavakoli-Hoseini et al., 2011).

Antitumor and Biological Activities

The compound also finds application in the synthesis of derivatives with potential antitumor activities. The preparation of pyrazolo[1,5-a]pyrimidine derivatives and their subsequent screening against Ehrlich Ascites Carcinoma (EAC) cells exemplifies the potential biomedical applications of these compounds. Such studies are pivotal for discovering new therapeutic agents and understanding the structure-activity relationships underlying their biological effects (Hafez et al., 2013).

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that the research and development of “4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride” and similar compounds will continue to be a significant area of interest in the future.

Propriétés

IUPAC Name |

4-amino-N-butyl-2-methylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O.ClH/c1-3-4-5-11-9(14)8-7(10)6-12-13(8)2;/h6H,3-5,10H2,1-2H3,(H,11,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGVTOIHMVGHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=NN1C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-3-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)iMidazo[1,2-b]pyridazin-6-aMine](/img/structure/B3103056.png)

![3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridin-6-amine](/img/structure/B3103082.png)

![{[3-(2-Methoxyphenyl)-5-isoxazolyl]methyl}amine hydrochloride](/img/structure/B3103085.png)

![4-({[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B3103101.png)